NNC 112 is a compound primarily studied for its role as a radioligand in positron emission tomography (PET) imaging, particularly in examining dopamine D1 receptors in the brain. It is classified as a selective dopamine D1 receptor antagonist, which means it can effectively bind to and inhibit the activity of these receptors, making it valuable in neuropharmacological research.
NNC 112 was developed by the pharmaceutical company NeuroSearch and has been extensively studied in various research settings, particularly for its potential applications in understanding neuropsychiatric disorders and drug addiction. The compound's radiolabeled form, Carbon-11-NNC 112, is synthesized for PET imaging.
The synthesis of NNC 112 involves several key steps, primarily utilizing carbon-11 labeling for PET imaging applications. The most common method for synthesizing Carbon-11-NNC 112 is through N-methylation reactions.
NNC 112 has a complex molecular structure that allows it to interact selectively with dopamine D1 receptors. The exact structure can be described using its chemical formula and molecular weight.
NNC 112 undergoes specific chemical reactions during its synthesis and when interacting with biological systems.
The mechanism of action of NNC 112 is centered around its ability to selectively inhibit dopamine D1 receptors.
Understanding the physical and chemical properties of NNC 112 is crucial for its application in research and clinical settings.
NNC 112 has significant scientific uses, particularly in neuroimaging and pharmacological research.
The development of NNC 112 (8-chloro-7-hydroxy-3-methyl-5-(7-benzofuranyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) emerged from the need to image cortical dopamine D1 receptors (D1R) with higher specificity than earlier ligands like [¹¹C]SCH-23390. Initial in vitro studies reported 100-fold selectivity for D1R over serotonin 5-HT₂ₐ receptors, positioning it as a breakthrough tool for quantifying extrastriatal D1R density using positron emission tomography (PET) [1] [3]. This selectivity was attributed to its benzazepine structure, which minimized off-target binding compared to predecessors. The rationale for D1R targeting stems from its critical role in cognition, reward processing, and neuropsychiatric disorders. Unlike D2 receptors, D1Rs dominate the prefrontal cortex and are exclusively postsynaptic, making them pivotal for studying conditions like schizophrenia and depression where cortical dopaminergic dysfunction occurs [2] [4]. NNC 112’s high lipophilicity and binding affinity (KD ≈ 0.18 nM for D1R) enabled superior signal-to-noise ratios in PET imaging, particularly in low-density cortical regions where earlier tracers failed [3].
Table 1: Evolution of D1 Receptor Radiotracers
Radiotracer | Chemical Class | D1R Affinity (Ki) | 5-HT₂ₐ Selectivity (Fold) | Primary Limitations |
---|---|---|---|---|
[¹¹C]SCH-23390 | Benzazepine | ~0.2 nM | ~10 | High 5-HT₂ₐ binding |
[¹¹C]NNC-112 | Benzazepine | ~0.18 nM | 5-10 (in vivo) | Significant 5-HT₂ₐ binding |
[¹⁸F]MNI-968 | Non-catechol agonist | ~2 nM | >100 | Metabolite interference |
NNC 112’s significance lies in its unintended role as a dual dopaminergic-serotonergic probe. While developed for D1R imaging, in vivo PET studies revealed only 5–10-fold selectivity for D1R over 5-HT₂ₐ receptors—far lower than the 100-fold selectivity initially claimed in vitro [1] [3]. This was demonstrated through:
Table 2: Impact of 5-HT₂ₐ Blockers on [¹¹C]NNC-112 Binding
Brain Region | Risperidone Blockade (% ΔBPND) | Ketanserin Blockade (% ΔBPND) | 5-HT₂ₐ/D1R Density Ratio |
---|---|---|---|
Prefrontal Cortex | -25% to -30% | -30% | High |
Striatum | No change | No change | Low |
Limbic Regions | -20% | -20% | Moderate |
These findings recalibrated interpretations of earlier clinical studies. For instance, elevated cortical [¹¹C]NNC-112 BPND in schizophrenia, initially attributed to increased D1R density, may partially reflect altered serotonergic transmission [1] [3]. In major depressive disorder (MDD), NNC 112 PET revealed lateralized D1R dysfunction, with reduced binding in the left middle caudate correlating with illness duration (r = -0.53, p = 0.02) and anhedonia severity (r = -0.65, p = 0.004) [4]. The tracer also identified abnormal hemispheric D1R asymmetry in the dorsal putamen of depressed females, implicating dopaminergic dysregulation in reward circuitry [4].
Despite limitations, NNC 112 advanced the understanding of D1R’s roles in cognition and emotion. Its successor, the agonist tracer [¹⁸F]MNI-968, was designed to bind D1R’s high-affinity state with >100-fold 5-HT₂ₐ selectivity, addressing NNC 112’s key constraints [2].
Table 3: Key Clinical Findings Using [¹¹C]NNC-112 PET
Disorder | Brain Region | Binding Change | Clinical Correlation |
---|---|---|---|
Major Depression | Left Middle Caudate | ↓14% BPND | Illness duration, anhedonia |
Schizophrenia | Prefrontal Cortex | ↑BPND | Working memory deficits |
Chronic Ketamine Use | Prefrontal Cortex | ↑BPND | Glutamatergic hypofunction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7